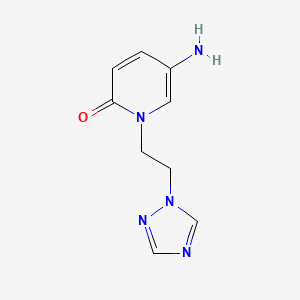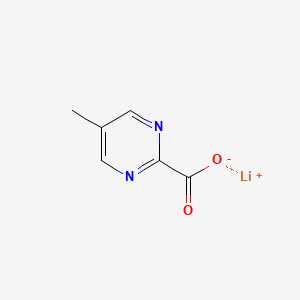
Lithium(1+)5-methylpyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)5-methylpyrimidine-2-carboxylate is a chemical compound that combines lithium ions with a derivative of pyrimidine, specifically 5-methylpyrimidine-2-carboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)5-methylpyrimidine-2-carboxylate typically involves the reaction of lithium hydroxide or lithium carbonate with 5-methylpyrimidine-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for various applications.
化学反応の分析
Types of Reactions
Lithium(1+)5-methylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.
科学的研究の応用
Lithium(1+)5-methylpyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Lithium(1+)5-methylpyrimidine-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. It may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects and biological activities.
類似化合物との比較
Similar Compounds
Similar compounds to Lithium(1+)5-methylpyrimidine-2-carboxylate include other lithium salts of pyrimidine derivatives, such as:
- Lithium(1+)5-fluoropyrimidine-2-carboxylate
- Lithium(1+)5-chloropyrimidine-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features and the presence of the methyl group, which can influence its chemical reactivity and biological activity
特性
分子式 |
C6H5LiN2O2 |
|---|---|
分子量 |
144.1 g/mol |
IUPAC名 |
lithium;5-methylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O2.Li/c1-4-2-7-5(6(9)10)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
REXWSNNEQFJLHT-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=CN=C(N=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


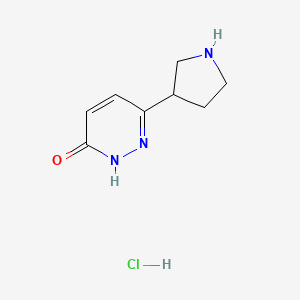

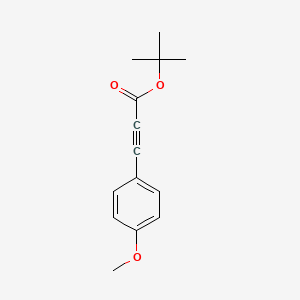

![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

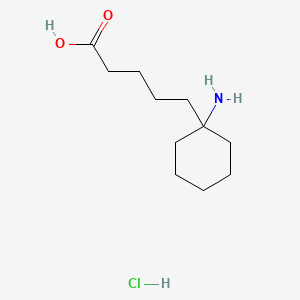
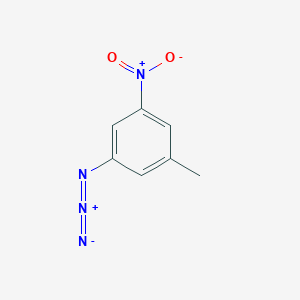
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
